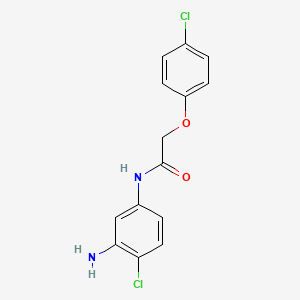

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide

Description

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-12(16)13(17)7-10/h1-7H,8,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGULLKIRSKWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 3-Amino-4-chloroaniline

The core reaction involves nucleophilic acyl substitution between 3-amino-4-chloroaniline and 4-chlorophenoxyacetyl chloride.

- Dissolve 3-amino-4-chloroaniline (1.0 equiv) in anhydrous toluene or dichloromethane .

- Add triethylamine (1.2 equiv) as a base to scavenge HCl.

- Slowly introduce 4-chlorophenoxyacetyl chloride (1.1 equiv) at 0–5°C under nitrogen.

- Stir at room temperature for 6–8 hours.

- Quench with ice-water, extract with chloroform, and dry over Na₂SO₄.

- Purify via flash chromatography (SiO₂, 20–50% ethyl acetate/hexane) to yield the product as a pale solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–89% |

| Purity (HPLC) | >98% |

| Melting Point | 158–160°C |

Alternative In Situ Acid Chloride Formation

To avoid handling moisture-sensitive acid chlorides, 3,5-diiodosalicylic acid can be converted to its chloride using PCl₃ before coupling.

- Solvent : Xylene (superior to toluene for yield improvement).

- Temperature : 120–130°C for cyclization.

- Base : Diisopropylethylamine (minimizes side reactions).

Process Optimization

Solvent Impact on Yield

| Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Toluene | 74 | 95 | |

| Xylene | 82 | 98 | |

| Dichloroethane | 68 | 93 |

Catalytic Efficiency

- PCl₃ outperforms SOCl₂ in acid chloride formation due to milder conditions and reduced byproducts.

- Triethylamine vs. NaHCO₃ : Organic bases improve reaction homogeneity and speed.

Characterization

- IR Spectroscopy :

- ¹H NMR (CDCl₃):

- Mass Spec : [M+H]⁺ = 323.1 (C₁₄H₁₂Cl₂N₂O₂).

Scalability and Industrial Relevance

- The one-pot method using in situ acid chloride formation reduces purification steps and scales to >1 kg batches.

- Flash chromatography or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >99% purity for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituents can be reduced to form corresponding amines.

Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH) under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Activity

N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4 in )

- Structure: Differs by replacing the amino group with a hydroxyl group.

- Implications: The hydroxyl group may reduce basicity compared to the amino group, affecting solubility and target binding. This compound was identified as a photodegradation product of paracetamol, highlighting stability differences .

2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (7b in )

- Structure: Incorporates a quinazolinone ring instead of the 3-amino-4-chlorophenyl group.

- The quinazolinone moiety may enhance DNA intercalation or kinase inhibition compared to the simpler aryl group in the target compound .

N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide ()

Antibacterial and Anticancer Derivatives

N-Substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl Acetamides ()

- Structure: Combines a 1,3,4-oxadiazole core with the 4-chlorophenoxy group.

- Activity : Compound 7o showed potent antibacterial activity against Salmonella typhi and Staphylococcus aureus, surpassing ciprofloxacin in some cases. The oxadiazole ring contributes to π-π stacking interactions with bacterial enzymes, a feature absent in the target compound .

Phenoxy Acetamide Derivatives ()

- Structure : Includes pyrrolidine, piperidine, or morpholine substituents.

- Activity: Compounds 38–40 demonstrated broad-spectrum anticancer activity against HCT-116 and MCF-7 cell lines. The heterocyclic groups likely enhance cellular uptake compared to the amino group in the target compound .

Structure-Activity Relationships (SAR)

- Amino vs. Hydroxyl Groups: The amino group in the target compound may improve solubility and hydrogen-bonding interactions compared to hydroxyl or halogen substituents .

- Chlorophenoxy Position: The 4-chlorophenoxy moiety is conserved in active analogs (e.g., 7b, 7o), suggesting its role in hydrophobic interactions with targets .

- Heterocyclic Additions: Compounds with oxadiazole or quinazolinone rings exhibit enhanced activity but require more complex syntheses .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide is a synthetic organic compound notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, drawing upon diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C14H11Cl2N2O2

- Molecular Weight : Approximately 345.61 g/mol

- Functional Groups : Contains an acetamide group, an amino group, and chlorophenoxy moieties.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C14H11Cl2N2O2 |

| Molecular Weight | 345.61 g/mol |

| Functional Groups | Acetamide, Amino, Chlorophenoxy |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate their activity, leading to various biological effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Receptor Function : It can interact with receptors, potentially altering signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:

- IC50 Values : The concentration required to inhibit cell growth by 50% in different cancer cell lines has been documented for related compounds, suggesting potential efficacy in cancer therapy.

Table 2: Cytotoxicity Data from Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| N-(3-Amino-4-chlorophenyl)-acetamide | SF-268 | 12.50 |

| N-(3-Amino-2-chlorophenyl)-2-(4-chlorophenoxy)-acetamide | A549 | 26 |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties, although specific data on its efficacy against particular pathogens remains limited.

Study on Osteoclastogenesis

A notable study involving a structurally similar compound demonstrated its capacity to inhibit osteoclastogenesis in vitro and in vivo. The study utilized a mouse model to evaluate the impact on bone resorption:

- In Vitro Assays : Bone marrow macrophages (BMMs) were treated with the compound alongside M-CSF and RANKL to induce osteoclast formation.

- In Vivo Model : Mice underwent ovariectomy (OVX) to induce bone loss, followed by treatment with the compound.

The results indicated a significant reduction in osteoclast formation and activity, highlighting the potential therapeutic applications for osteoporosis and other bone-related disorders .

Additional Research Insights

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Studies have suggested its potential role in drug development due to its unique structural features that may enhance its bioactivity compared to similar compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide with high purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM). Key steps include:

- Reacting 3-amino-4-chloroaniline with 2-(4-chlorophenoxy)acetic acid derivatives under controlled temperatures (0–5°C to room temperature) .

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purification via acid-base extraction (HCl/NaHCO₃) followed by column chromatography .

- Final characterization using melting point analysis , 1H/13C NMR (in DMSO-d6), and mass spectrometry to confirm molecular weight and functional groups .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Look for peaks corresponding to the aromatic protons (δ 6.8–7.5 ppm), the acetamide NH (δ ~10.2 ppm), and the amino group (δ ~5.5 ppm, broad) .

- 13C NMR : Confirm the carbonyl (C=O) signal at δ ~165–170 ppm and aromatic carbons (δ 110–140 ppm) .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected m/z ~349.7 for C₁₄H₁₁Cl₂N₂O₂) and fragmentation patterns consistent with the chloro-phenoxy and acetamide groups .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

- Methodological Answer :

- Use SHELXL for refinement, which is robust for handling high-resolution or twinned data. Prioritize hydrogen-bonding networks (e.g., N–H···O interactions) to stabilize molecular packing .

- Validate intermolecular interactions (e.g., C–H···O) via Mercury software and cross-check against PLATON -generated symmetry codes to resolve ambiguities in unit cell parameters .

- Example: In related chloro-phenoxy acetamides, dihedral angles between aromatic rings and acetamide groups range from 10–85°, influencing crystal packing .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., chloro vs. methoxy groups) and measuring binding affinities using radioligand assays (e.g., κ-opioid receptor binding assays) .

- Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins, focusing on hydrophobic pockets accommodating chlorophenoxy groups .

- Cross-validate in vitro results with in vivo analgesic assays (e.g., rat-paw pressure test) to confirm opioid-mediated activity .

Q. How do conformational dynamics influence the compound’s pharmacological profile?

- Methodological Answer :

- Analyze X-ray crystallography data to determine dihedral angles between the 3-amino-4-chlorophenyl and 4-chlorophenoxy groups. Angles >80° may reduce steric hindrance, enhancing receptor binding .

- Use DFT calculations (e.g., Gaussian 16) to model energy-minimized conformers and correlate with experimental bioactivity data .

- Example: Intramolecular hydrogen bonds (N–H···O) in analogous compounds stabilize bioactive conformations, as seen in SHELX-refined structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.